3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolidine ring with a hydroxyl group and an oxadiazole moiety, which are known for their biological activity. The compound is classified under oxadiazole derivatives, which are recognized for their potential pharmacological properties.
This compound is derived from the oxadiazole family, specifically the 1,2,4-oxadiazole class. Oxadiazoles have been extensively studied for their applications in pharmaceuticals due to their diverse biological activities, including antimicrobial and antiviral properties. The specific classification of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride places it within a subset of compounds that exhibit unique interactions with biological targets.
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves several key steps:
These steps may vary based on the reagents and conditions used, with microwave-assisted methods being noted for their efficiency in synthesizing oxadiazoles .
The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can be represented by its International Union of Pure and Applied Chemistry name and corresponding structural formula. The InChI (International Chemical Identifier) for this compound is:
This structure highlights the presence of both the oxadiazole ring and the pyrrolidine framework .
The chemical reactivity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can include various transformations:
These reactions are essential for exploring the compound's potential as a building block in further synthetic applications.
The mechanism of action for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is primarily dependent on its biological targets. Generally, it may interact with specific enzymes or receptors within cells, modulating their activity. This interaction could influence various biological pathways such as signal transduction and metabolic processes . Research into its precise mechanisms is ongoing as scientists explore its therapeutic potential.
The physical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride include:
Chemical properties may include stability under standard laboratory conditions but could vary based on environmental factors such as pH and temperature.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:
The compound's unique structure makes it a valuable candidate for further exploration in drug discovery and development.
The 1,2,4-oxadiazole moiety serves as a critical bioisostere for ester and amide functionalities, enhancing metabolic stability while maintaining hydrogen-bonding capacity. Its incorporation into the 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol framework primarily employs cyclization-acylation protocols using pyrrolidinone carboxylic acid precursors and acetamidoxime derivatives. As demonstrated in κ-opioid receptor antagonist development, carboxylic acid intermediates undergo activation with coupling agents like EDCI/HOBt, followed by cyclodehydration with N-hydroxyacetimidamide (acetamidoxime) under reflux conditions to form the oxadiazole ring [1]. This method yields the 3-methyl-1,2,4-oxadiazole core with high regioselectivity due to the preferential nucleophilic attack of the amidoxime oxygen at the carbonyl carbon [2].
Alternative routes include microwave-assisted cyclization, which reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. For example, cyclization of 3-(ethoxycarbonyl)pyrrolidin-3-ol with acetamidoxime under microwave irradiation (150°C, 20 min) achieves near-quantitative conversion, minimizing thermal degradation [3]. Solvent optimization is crucial: Polar aprotic solvents like DMF facilitate higher cyclization efficiency (85–92% yield) versus non-polar media (toluene, 60–70% yield) due to enhanced intermediate solubility [2].
Table 1: Comparison of Oxadiazole Cyclization Methods
Precursor | Conditions | Reagent | Yield (%) | Reaction Time |
---|---|---|---|---|
Pyrrolidine-3-carboxylic acid | Reflux, DMF, 110°C | EDCI/HOBt, acetamidoxime | 88 | 12 h |
Ethyl pyrrolidine-3-carboxylate | MW, 150°C, DMF | Acetamidoxime | 95 | 20 min |
Pyrrolidinone | Ag₂CO₃ (5 mol%), DCM, RT | Amidoxime | 78 | 6 h |
Regiochemical purity is verified via ¹H-NMR spectroscopy, where the oxadiazole C5 proton resonates as a singlet at δ 6.80–7.20 ppm, distinct from isomeric 1,2,5-oxadiazole signals [1]. Mass spectrometry further confirms molecular integrity through [M+H]⁺ peaks matching theoretical m/z values within 3 ppm error [2].
The chiral pyrrolidin-3-ol core dictates pharmacological specificity, necessitating enantioselective synthesis. Asymmetric hydrogenation of prochiral enamines serves as the predominant strategy, utilizing chiral ruthenium or iridium catalysts. For instance, hydrogenation of 3-oxopyrrolidine derivatives with (S,S)-RuDuPhos (1 mol%) in methanol under 50 psi H₂ yields (S)-pyrrolidin-3-ol with 98% ee and >99% conversion [7]. This method supersedes classical resolution approaches, which typically cap yields at 50% and require multiple crystallization steps [7].
Enzymatic resolution provides an alternative for racemate separation. Lipase B from Candida antarctica selectively acylates the (R)-enantiomer of N-acetyl pyrrolidin-3-ol with vinyl acetate, leaving the desired (S)-alcohol enantiopure (99% ee) after hydrolysis. Though efficient, this route sacrifices 50% theoretical yield unless coupled with racemization recycling [7].
Table 2: Stereoselective Synthesis Techniques
Method | Chiral Control Element | ee (%) | Yield (%) | Scale Limitation |
---|---|---|---|---|
Asymmetric hydrogenation | (S,S)-RuDuPhos | 98 | 95 | Kilogram-scale |
Enzymatic resolution | Lipase B | 99 | 45 | Pilot-scale |
Chiral auxiliary | (1R,2S)-Norephedrine | 96 | 82 | Laboratory-scale |
Ring-closure strategies include intramolecular reductive amination of 1,4-dicarbonyl precursors. Treatment of N-Boc-4-chloro-3-hydroxybutylamine with NaN₃ generates an azide that undergoes Staudinger reduction and spontaneous cyclization to afford the pyrrolidine ring. Stereocontrol derives from Evans' oxazolidinone auxiliaries attached to the carbonyl precursor, achieving diastereomeric ratios >20:1 [7]. Post-cyclization functionalization via lithiation at C4 allows introduction of the oxadiazole precursor before deprotection.
Conversion of the free base to its hydrochloride salt significantly enhances physicochemical properties. Counterion selection follows pKₐ alignment: The pyrrolidine nitrogen (pKₐ ~9.5) readily protonates with HCl in non-aqueous solvents like diethyl ether or ethyl acetate to precipitate crystalline salts. Stoichiometric control is critical; excess HCl induces hygroscopicity, while substoichiometric acid yields amorphous solids [2]. Optimized protocols employ 1.05 equivalents of HCl in anhydrous ethyl acetate at 0–5°C, achieving 99% conversion with minimal hydrolysis of the oxadiazole ring [6].
Salt stability profiles reveal superior performance of the hydrochloride versus other salts. Accelerated stability testing (40°C/75% RH, 4 weeks) shows hydrochloride salts maintain >98% purity, while hydrobromide analogs degrade by 3–5% due to bromide-catalyzed oxadiazole hydrolysis. Hygroscopicity remains low (0.2% water uptake at 80% RH) owing to high crystallinity confirmed via powder XRD [2].
Table 3: Hydrochloride Salt Characterization
Property | Free Base | Hydrochloride | Measurement Method |
---|---|---|---|
Melting Point (°C) | 78–80 | 198–200 (dec) | Differential Scanning Calorimetry |
Solubility (H₂O, mg/mL) | 12 | >200 | HPLC-UV quantification |
Log D (pH 7.4) | 0.9 | -1.2 | Shake-flask method |
Crystallography identifies a monoclinic P2₁/c lattice with hydrogen bonding between the protonated amine (N⁺–H) and oxadiazole nitrogen (N···H distance: 1.89 Å). This interaction stabilizes the conformation, reducing molecular flexibility and enhancing thermal resilience [1]. Salt formation also modifies dissolution kinetics, with 90% of the compound dissolving within 15 minutes in simulated gastric fluid versus 60 minutes for the free base [6].
Microwave irradiation accelerates key transformations, particularly in oxadiazole cyclization and reductive amination. Cyclodehydration of hydroxamoyl chlorides with amidoximes under microwave conditions (150°C, 10 min) achieves 94% yield versus 72% under conventional reflux (12 h) [3]. Similarly, reductive amination of 3-oxopyrrolidines with ammonium acetate and NaBH₃CN under microwaves (100°C, 5 min) completes within minutes, suppressing imine byproducts common in thermal protocols [7].
Silver catalysis enables chemoselective transformations critical for late-stage functionalization. AgOTf (5–10 mol%) catalyzes SNAr displacement of aryl halides by pyrrolidine intermediates without competing ester hydrolysis. For example, coupling 5-bromo-3-methyl-1,2,4-oxadiazole with N-Boc-pyrrolidin-3-ol using AgOTf/DIPEA yields 85% product, whereas palladium catalysts induce oxadiazole ring degradation [1] [5]. Catalyst recycling remains challenging due to silver reduction, though biphasic systems (water/toluene) enable 3–4 reuse cycles before activity drops >20% [5].
Hybrid approaches integrate flow chemistry for hazardous steps. Diazotization-cyclization sequences generating oxadiazole precursors from nitriles employ continuous-flow reactors, minimizing exotherm risks while enhancing reproducibility (>98% conversion, RSD <2%). Subsequent batch-mode salt formation maintains flexibility for crystallization kinetics control [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8